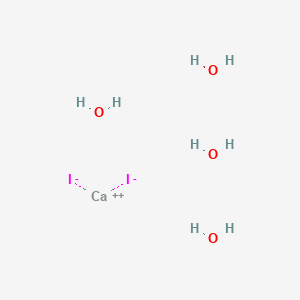

Calcium;diiodide;tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . It is a colorless deliquescent solid and a salt that is highly soluble in water . Its properties are similar to those for related salts, such as calcium chloride . It is used in photography and also in cat food as a source of iodine .

Synthesis Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The reaction is as follows:CaCO3 + 2 HI → CaI2 + H2O + CO2 . Henri Moissan first isolated pure calcium in 1898 by reducing calcium iodide with pure sodium metal: CaI2 + 2 Na → 2 NaI + Ca . Molecular Structure Analysis

The molecular formula of Calcium diiodide tetrahydrate isCaH8I2O4 . The molecular weight is 365.95 g/mol . The structure of calcium in this compound is 6 coordinate: octahedral . Chemical Reactions Analysis

Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine, which is responsible for the faint yellow color of impure samples . The reaction is as follows:2 CaI2 + 2 CO2 + O2 → 2 CaCO3 + 2 I2 . Physical And Chemical Properties Analysis

Calcium diiodide tetrahydrate has a molar mass of 365.95 g/mol . It is a white solid with a density of 3.956 g/cm3 . It has a melting point of 779°C and a boiling point of 1100°C . It is soluble in water, with solubility increasing with temperature .科学的研究の応用

3. Chemical Synthesis

Scientific Field: Inorganic Chemistry and Synthesis

Calcium iodide tetrahydrate serves as a source of iodine in various chemical reactions.

Application Summary:

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

特性

IUPAC Name |

calcium;diiodide;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH8I2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;diiodide;tetrahydrate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)